4-(3-Bromopropoxy)aniline
Overview
Description
4-(3-Bromopropoxy)aniline is an organic compound characterized by the presence of a bromine atom attached to a propoxy group, which is further connected to an aniline moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromopropoxy)aniline typically involves the reaction of 4-hydroxyaniline with 1,3-dibromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxyaniline is replaced by the bromopropoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromopropoxy)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Nucleophilic Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
4-(3-Bromopropoxy)aniline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropoxy)aniline involves its interaction with various molecular targets. The bromopropoxy group can participate in nucleophilic substitution reactions, while the aniline moiety can engage in electrophilic aromatic substitution. These interactions enable the compound to modify biological pathways and chemical processes, making it a versatile tool in both research and industrial applications .
Comparison with Similar Compounds
- 4-(4-Bromophenoxy)aniline
- 4-Bromoaniline
- 4-(2-Aminoethyl)aniline
Comparison: 4-(3-Bromopropoxy)aniline is unique due to the presence of the bromopropoxy group, which imparts distinct reactivity compared to other similar compounds. For instance, 4-(4-Bromophenoxy)aniline has a different substitution pattern, affecting its chemical behavior and applications. Similarly, 4-Bromoaniline lacks the propoxy group, making it less versatile in certain synthetic applications .
Properties
IUPAC Name |
4-(3-bromopropoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJDIEQCJKKKDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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